molecular formula C11H9NO2S B12181732 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- CAS No. 79421-55-9

4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

Cat. No.: B12181732
CAS No.: 79421-55-9
M. Wt: 219.26 g/mol
InChI Key: AQOWNZQKQKKMPZ-UHFFFAOYSA-N
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Description

Significance of the Thiazolone Heterocycle in Contemporary Organic Synthesis and Chemical Research

The thiazole (B1198619) heterocycle, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a significant scaffold in a multitude of medicinally relevant molecules. mdpi.comnumberanalytics.com Thiazole and its derivatives, such as thiazolidinones, are recognized as "privileged scaffolds" in medicinal chemistry because their structure allows for interactions with various biological targets. nih.govresearchgate.net This versatility has led to the development of numerous compounds with a wide spectrum of therapeutic potentials, including anti-cancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities. mdpi.comnih.govacs.org

The thiazole ring's aromaticity and the presence of heteroatoms allow for diverse chemical modifications, making it a versatile building block for synthesizing complex organic molecules. mdpi.comnih.gov The ability of the sulfur and nitrogen atoms to engage in sigma and pi interactions with receptor sites further enhances the value of this heterocyclic system in drug design. researchgate.net Consequently, thiazole derivatives are found in numerous natural products, including Vitamin B1 (thiamine), and in a variety of synthetic drugs like penicillin. researchgate.netmdpi.comresearchgate.net The sustained interest in this class of compounds is reflected in the growing number of scientific publications and patents centered on thiazole and thiazolidinone derivatives. nih.gov

Contextualization of the 4(5H)-Thiazolone Core Structure and its Isomers

Thiazolone is a heterocyclic compound characterized by the molecular formula (CH)₂(NH)(CO)S. wikipedia.org It exists in several isomeric forms, distinguished by the position of the carbonyl group (C=O) relative to the nitrogen and sulfur atoms within the five-membered ring. The primary isomers are 2-thiazolone, 4-thiazolone, and 5-thiazolone. wikipedia.org

The specific compound of interest, 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-, is a derivative of the 4-thiazolone core. In this structure, the carbonyl group is adjacent to the nitrogen atom but not the sulfur atom. wikipedia.org The "(5H)" designation in the nomenclature indicates that the C5 position of the ring is saturated and bears two hydrogen atoms in the parent structure. The core structure, 2-amino-4(5H)-thiazolone, is also known as 2-amino-1,3-thiazol-4-one. nih.gov

Table 1: Isomers of the Thiazolone Core An interactive data table presenting the isomers of thiazolone.

Isomer NamePosition of Carbonyl GroupCAS Registry NumberKey Properties
2-Thiazolone Between NH and S6039-97-0Melting Point: 69-70 °C wikipedia.org
4-Thiazolone Adjacent to NH5666-37-5Boiling Point: 183 °C wikipedia.org
5-Thiazolone Adjacent to S5666-38-6Boiling Point: Unknown wikipedia.org

Rationale for Dedicated Research on 2-Substituted 4(5H)-Thiazolones with Oxo-Phenylethyl Moieties

The strategic modification of lead compounds is a fundamental approach in drug discovery. Research has consistently shown that making substitutions at various positions on the thiazolidinone ring can significantly enhance or alter biological activity. researchgate.net The C2 and C5 positions, in particular, have been focal points for chemical modification. researchgate.net

The rationale for investigating 2-substituted 4(5H)-thiazolones stems from the proven success of introducing diverse functionalities at this position to generate novel therapeutic agents. For instance, the synthesis of novel thiazolone-based compounds containing pyrazoline moieties has yielded derivatives with significant anticancer activity. nih.gov Similarly, linking different fragments to the C2 position has been a strategy in developing new antimicrobial agents. nanobioletters.com

The specific choice of a 2-(2-oxo-2-phenylethyl) substituent is based on established medicinal chemistry principles. This moiety combines several key features:

A Phenyl Group: Aromatic rings are common in drug molecules and can participate in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions.

An Oxo Group (Ketone): The carbonyl functional group is a potent hydrogen bond acceptor, a critical feature for molecular recognition and binding to enzyme active sites or receptors.

An Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the phenyl and oxo groups to orient themselves optimally within a binding pocket.

By combining the versatile 4(5H)-thiazolone scaffold with the pharmacophoric features of the 2-oxo-2-phenylethyl group, researchers aim to create hybrid molecules. These new chemical entities have the potential for novel or enhanced biological activities, targeting a range of conditions from cancer to infectious diseases, thereby justifying dedicated synthesis and evaluation efforts. nih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79421-55-9

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-phenacyl-1,3-thiazol-4-one

InChI

InChI=1S/C11H9NO2S/c13-9(8-4-2-1-3-5-8)6-11-12-10(14)7-15-11/h1-5H,6-7H2

InChI Key

AQOWNZQKQKKMPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(S1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 5h Thiazolone, 2 2 Oxo 2 Phenylethyl and Structural Analogues

Classical Approaches to 4(5H)-Thiazolone Ring System Formation

Traditional methods for constructing the 4(5H)-thiazolone ring have long been established, primarily relying on condensation and cyclization reactions that build the heterocyclic system from simpler, acyclic precursors.

One of the most fundamental and widely utilized methods for synthesizing the thiazole (B1198619) core is the Hantzsch thiazole synthesis. researchgate.net This approach involves the condensation reaction between a thioamide-containing compound, such as a thiocarbamate or thiourea (B124793), and an α-halocarbonyl compound. researchgate.net In the context of forming a 4(5H)-thiazolone ring, the reaction typically proceeds by the nucleophilic attack of the sulfur atom from the thiourea or its derivative onto the α-carbon of the halo-ketone or ester. This initial step is followed by an intramolecular cyclization via dehydration to form the thiazole ring.

The versatility of this method allows for the synthesis of a wide range of 2-aminothiazole (B372263) derivatives. researchgate.net For instance, reacting thiourea with an α-bromo ketone in ethanol (B145695) under reflux conditions is a common procedure to yield 2-aminothiazole derivatives. researchgate.net The use of substituted thioureas provides a direct route to N-substituted 2-aminothiazoles. While the classic Hantzsch synthesis often yields 2-aminothiazoles, modifications of the starting materials, such as using thiocarbamates and α-halo esters, can be tailored to produce the 4(5H)-thiazolone skeleton.

An alternative classical strategy involves the cyclization of linear precursors that already contain the requisite sulfur, nitrogen, and carbonyl groups. These methods build the heterocyclic ring through intramolecular bond formation. For example, thiosemicarbazones, formed from the condensation of an aldehyde with thiosemicarbazide, can undergo cyclization with reagents like dimethylacetylenedicarboxylate (DMAD) to yield 4-thiazolidinone (B1220212) derivatives. nih.govcrimsonpublishers.com This reaction involves a Michael addition of the sulfur atom to the electron-deficient triple bond, followed by cyclization. nih.gov

Another common approach is the [2+3]-cyclocondensation reaction. This involves reacting a compound containing an S,N-binucleophilic system, such as a 4,5-dihydropyrazole-1-carbothioamide, with a dielectrophilic synthon like chloroacetic acid or maleic anhydride (B1165640). semanticscholar.org This reaction first forms the thiazolidinone ring, which can then be further modified, for instance, through a Knoevenagel condensation with aromatic aldehydes to introduce substituents at the C-5 position. semanticscholar.org

Advanced Synthetic Strategies for Incorporating the 2-(2-oxo-2-phenylethyl)- Moiety

Modern synthetic chemistry offers more sophisticated techniques for constructing complex molecules like 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-. These methods include direct functionalization of the pre-formed ring, convergent multi-component reactions, and asymmetric catalysis for producing chiral molecules.

Once the 4(5H)-thiazolone ring is formed, the 2-(2-oxo-2-phenylethyl)- side chain can be introduced through functionalization at the C-2 position. The C-2 position of the thiazole ring is susceptible to deprotonation and subsequent reaction with electrophiles. A common method is the alkylation using an appropriate electrophile, such as 2-bromoacetophenone. cymitquimica.com This reaction involves treating the 2-unsubstituted or 2-mercapto-thiazolone with a base to generate a nucleophile, which then attacks the electrophilic carbon of the 2-bromoacetophenone, forming the desired C-C bond.

More advanced methods involve direct C-H activation, a powerful tool that avoids the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H arylation or alkenylation reactions have been developed for thiazole derivatives. rsc.orgresearchgate.netresearchgate.net These reactions can regioselectively introduce substituents at the C-2, C-4, or C-5 positions by carefully choosing the catalyst, directing groups, and reaction conditions. rsc.orgimperial.ac.uk For instance, a palladium/copper catalyst system can be used to couple thiazoles with aryl halides at the C-2 position. researchgate.net

Table 1: Examples of C-H Functionalization Reactions on Thiazole Derivatives
Thiazole SubstrateCoupling PartnerCatalyst/ConditionsPosition FunctionalizedReference
ThiazoleAryl IodidePd/Cu catalyst, Bu4NFC-2 researchgate.net
N-H IndoleAlkenePd(OAc)2, Dioxane/AcOHC-2 imperial.ac.uk
2-Substituted ThiazoleAlkenePd(OAc)2, AgOAcC-5 rsc.org
1-ArylindazoloneAlkene (Vinyl-1,3-dioxolan-2-one)Rh(III) catalystC-H Allylation nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. researchgate.netmdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity and are applicable to the synthesis of heterocyclic scaffolds. nih.gov

The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.gov By choosing appropriate starting materials, this reaction can be adapted for thiazole synthesis. For example, post-condensation modifications of Ugi adducts can lead to the formation of a thiazole ring. researchgate.net Similarly, the Passerini reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields α-acyloxyamides that can serve as precursors to various heterocycles. mdpi.comnih.gov Other MCRs, such as the Asinger reaction (ketone, sulfur, ammonia) and the Groebke-Blackburn-Bienaymé reaction, provide direct routes to thiazoline (B8809763) and imidazo[1,2-a]pyridine (B132010) scaffolds, respectively, showcasing the power of MCRs in heterocyclic synthesis. acs.orgeurekaselect.com

Table 2: Overview of Multi-Component Reactions (MCRs) in Heterocyclic Synthesis
Reaction NameNumber of ComponentsKey ReactantsPrimary Product ScaffoldReference
Passerini Reaction3Isocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxyamide mdpi.comnih.gov
Ugi Reaction4Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino Amide researchgate.netnih.gov
Asinger Reaction4Ketone, Sulfur, Ammonia, α-Halo KetoneThiazoline eurekaselect.com
Groebke–Blackburn–Bienaymé3Aldehyde, Isocyanide, AminopyridineImidazo[1,2-a]pyridine acs.org

The development of chiral analogues of 4(5H)-thiazolones is of significant interest, and this is achieved through catalytic asymmetric synthesis. nih.gov These methods employ chiral catalysts to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer or diastereomer in excess. youtube.com Both organocatalysis and transition-metal catalysis have been successfully applied to the asymmetric synthesis of thiazolone derivatives. nih.gov

Breakthroughs have been achieved in various asymmetric reactions involving thiazolones, such as Michael additions, Mannich reactions, and different types of cascade or annulation reactions. nih.gov For example, a dipeptide-based multifunctional Brønsted base has been used as an organocatalyst for the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes. nih.gov This provides an efficient route to valuable chiral 1,4-sulfur bridged piperidinones with high yields and excellent enantioselectivities. nih.gov The synthesis of axially chiral frameworks containing a thiazole ring has also been explored, although it presents challenges due to the relatively low rotational barriers. rsc.org

Table 3: Examples of Catalytic Asymmetric Reactions for Chiral Thiazolone Analogues
Reaction TypeSubstratesCatalyst TypeKey Finding/ProductReference
[4+2] Annulation5H-Thiazol-4-ones, NitroalkenesChiral Dipeptide Brønsted BaseChiral 1,4-sulfur bridged piperidinones in high ee nih.gov
Michael AdditionThiazolones, Various Michael AcceptorsOrganocatalystConstruction of chiral thiazolone derivatives nih.gov
Addition of DiethylzincAldehydesChiral BINOL-based Thiazole LigandChiral secondary alcohols (up to 93% ee) researchgate.net
Azidation/Click CascadeNitroolefins, α-Diazo PhosphonateChiral Dipeptide Phosphonium SaltAxially chiral arylpyrazoles rsc.org

Green Chemistry Approaches in the Synthesis of 4(5H)-Thiazolone Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically important molecules like 4(5H)-thiazolone derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of safer solvents, renewable starting materials, and energy efficiency. Key strategies in the green synthesis of these heterocyclic compounds include the use of alternative reaction media and the development of environmentally benign catalysts. tandfonline.com

Solvent-Free or Aqueous Reaction Media

A significant focus of green synthetic methodologies is the replacement of volatile organic compounds (VOCs) with more environmentally friendly alternatives, such as water, or by eliminating the solvent altogether.

Aqueous Media: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The synthesis of various heterocyclic compounds, including thiazole derivatives, has been successfully demonstrated in aqueous media. For instance, the one-pot synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives has been achieved in water under reflux conditions using an eco-friendly catalyst. cbijournal.com This approach not only minimizes the use of hazardous organic solvents but can also simplify the workup procedure. cbijournal.com Similarly, an efficient protocol for synthesizing pyrazolopyranopyrimidines, another class of heterocyclic compounds, utilizes water as a solvent at room temperature, highlighting the versatility of aqueous conditions in green synthesis. researchgate.net Research has also demonstrated that ultrasound irradiation in aqueous media can be an effective technique for the synthesis of thiazolone derivatives, offering advantages such as shorter reaction times and higher yields under mild conditions. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent, often referred to as solid-state or neat reactions, represents a highly efficient green chemistry approach. This method minimizes waste and can lead to shorter reaction times and higher yields. For example, a one-pot, solvent-free synthesis of 1,3-thiazolidin-4-ones has been reported, where the reaction of an aromatic amine, aromatic aldehyde, and mercaptoacetic acid is catalyzed under solvent-free conditions, with the product yield improving at elevated temperatures. nih.gov Another green protocol involves the grinding method at room temperature for the synthesis of 4-(3H)-quinazolinone derivatives, which avoids solvents entirely and offers excellent yields. researchgate.net The use of catalysts like iron(III) chloride has also enabled the solvent-free synthesis of other derivatives at room temperature. tudelft.nl

The table below summarizes examples of green synthetic approaches for thiazolone analogues and related heterocyclic compounds.

ReactantsCatalyst/ConditionsSolventProduct ClassYield (%)Reference
Aromatic Aldehydes, 2-Aminobenzthiazole, Ethyl AcetoacetateThiamine (B1217682) Hydrochloride (10 mol%), RefluxWater4H-Pyrimido[2,1-b]benzothiazoles88-95 cbijournal.com
Anthranilic Acid, Aromatic Amines, Triethyl OrthoformateThiamine Hydrochloride, GrindingSolvent-Free4-(3H)-Quinazolinones84-95 researchgate.net
Aromatic Amine, Aromatic Aldehyde, Mercaptoacetic AcidBi(SCH₂COOH)₃, 70°CSolvent-Free1,3-Thiazolidin-4-onesHigh nih.gov
Hydrazonoyl Chlorides, Phenyl Isothiocyanate, Malononitrile/Ethyl CyanoacetateThiamine Hydrochloride (10 mol%), RefluxEthanol/WaterThiazole derivatives85-96 tandfonline.com
3-Aminopyrazole, Barbituric Acid, AldehydeThiamine Hydrochloride (10 mol%), StirringWaterPyrazolopyranopyrimidinones85-95 researchgate.net

Utilization of Eco-Friendly Catalysts (e.g., Thiamine Hydrochloride)

The use of non-toxic, reusable, and biodegradable catalysts is a cornerstone of green organic synthesis. Thiamine hydrochloride (Vitamin B1), a naturally occurring and water-soluble vitamin, has emerged as a highly effective and eco-friendly organocatalyst for the synthesis of numerous heterocyclic compounds. tandfonline.comcbijournal.com

Thiamine hydrochloride is advantageous due to its ready availability, low cost, and non-toxic nature. cbijournal.com It has been successfully employed as a catalyst in various multicomponent cyclo-condensation reactions to produce thiazolones and other derivatives. tandfonline.com Its mechanism of action often involves activating substrates to enhance their reactivity. For instance, in the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, thiamine hydrochloride is proposed to activate the active methylene (B1212753) group of ethyl acetoacetate, facilitating the subsequent condensation and cyclization steps. cbijournal.com

The catalytic efficiency of thiamine hydrochloride is notable in both aqueous and solvent-free conditions. cbijournal.comresearchgate.net It has been used to promote one-pot syntheses in water, leading to high yields and allowing for the catalyst to be recovered and reused in some cases. cbijournal.com In solid-state reactions using grinding techniques, thiamine hydrochloride has proven effective in catalyzing cyclocondensation reactions at room temperature, which significantly reduces energy consumption. researchgate.net The application of thiamine hydrochloride as a promoter for one-pot syntheses of various pyrimidine (B1678525) derivatives in water further underscores its utility as a versatile green catalyst. tandfonline.com

The table below details the reaction conditions for syntheses utilizing Thiamine Hydrochloride as a catalyst.

ReactantsCatalyst Amount (mol%)SolventConditionsProduct ClassYield (%)Reference
Aromatic Aldehydes, 2-Aminobenzthiazole, Ethyl Acetoacetate10WaterReflux4H-Pyrimido[2,1-b]benzothiazoles88-95 cbijournal.com
Anthranilic Acid, Aromatic Amines, Triethyl Orthoformate10Solvent-FreeGrinding, RT4-(3H)-Quinazolinones84-95 researchgate.net
3-Aminopyrazole, Barbituric Acid, Aldehyde10WaterStirring, RTPyrazolopyranopyrimidinones85-95 researchgate.net
Hydrazonoyl Chlorides, Phenyl Isothiocyanate, Active Methylene Nitriles10Ethanol/WaterRefluxThiazole derivatives85-96 tandfonline.com

Chemical Reactivity and Transformation Pathways of 4 5h Thiazolone, 2 2 Oxo 2 Phenylethyl

Electrophilic and Nucleophilic Character of the Thiazolone Ring System

The 4(5H)-thiazolone ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which influence its electronic properties and reactivity. researchgate.net The presence of these heteroatoms, along with the carbonyl group, creates multiple sites for both electrophilic and nucleophilic attack.

The carbonyl group at the C-4 position of the thiazolone ring is a key site for nucleophilic attack. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity can be enhanced by the coordination of a Lewis acid to the carbonyl oxygen, which further increases the partial positive charge on the carbon. clockss.orgnih.gov

Ring-opening reactions are a characteristic transformation involving the C-4 carbonyl group. Treatment of related 4-aryliden-5(4H)-thiazolones with a base such as sodium alkoxide in an alcohol solvent leads to nucleophilic attack at the carbonyl carbon. clockss.orgnih.gov This initiates a ring-opening process, forming a thioamidate intermediate. clockss.orgnih.gov This reaction highlights the susceptibility of the C-4 position to nucleophiles and provides a pathway to transform the thiazolone ring into other heterocyclic or acyclic structures. clockss.orgnih.govcsic.es

Table 1: Representative Ring-Opening Reactions of Thiazolone Derivatives

Reactant Reagents Product Reference
(Z)-2-phenyl-4-aryliden-5(4H)-thiazolones NaOR / ROH Dihydrothiazoles clockss.orgnih.gov

The nitrogen atom at the N-3 position of the thiazole (B1198619) ring possesses a lone pair of electrons, making it nucleophilic and basic. csic.es It can be readily protonated by acids. csic.es This position is also susceptible to alkylation reactions when treated with alkyl halides, leading to the formation of N-alkylated thiazolium cations. csic.es

The sulfur atom at the S-1 position, being electron-rich, contributes to the aromaticity of the ring and can influence the regioselectivity of reactions. nih.gov While less reactive than the nitrogen, the sulfur atom can undergo oxidation under specific conditions. More significantly, in ring-opening reactions initiated at the C-4 carbonyl, the resulting sulfide (B99878) intermediate can act as an intramolecular nucleophile, attacking other parts of the molecule to form new rings. clockss.orgnih.gov For instance, after the ring opens, the sulfide can attack an exocyclic double bond, leading to the formation of dihydrothiazoles. clockss.orgnih.gov

The methylene (B1212753) group at the C-5 position of the 4(5H)-thiazolone ring is an active methylene group, meaning the protons attached to this carbon are acidic. researchgate.netresearchgate.net This acidity is due to the electron-withdrawing effects of the adjacent C-4 carbonyl group and the sulfur atom in the ring. This allows for deprotonation by a base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

A prominent reaction at this position is the Knoevenagel condensation. researchgate.netmdpi.comresearchgate.net In this reaction, the C-5 active methylene group of the thiazolone condenses with aldehydes or ketones in the presence of a basic catalyst. mdpi.comresearchgate.net This reaction is widely used to synthesize 5-arylidene derivatives of thiazolones. researchgate.net The resulting exocyclic C=C double bond in these derivatives is itself reactive and can undergo further transformations, such as [2+2] photocycloaddition reactions upon irradiation with light. nih.govcsic.es

Table 2: Knoevenagel Condensation of Thiazolone Derivatives

Thiazolone Derivative Aldehyde/Ketone Catalyst Product Reference
2,4-Thiazolidinedione Aryl aldehydes Baker's yeast 5-Arylidene-2,4-thiazolidinediones researchgate.net
4-Hydroxythiazole-2(3H)-one Aryl aldehydes Ultrasound 5,5'-(Arylmethylene)bis(4-hydroxythiazole-2(3H)-one) mdpi.com

Reactions of the 2-(2-oxo-2-phenylethyl)- Side Chain

The side chain attached at the C-2 position, 2-(2-oxo-2-phenylethyl)-, also known as a phenacyl group, introduces additional reactive sites to the molecule.

The ketone carbonyl group within the phenacyl side chain exhibits typical ketone reactivity. It is susceptible to nucleophilic addition reactions. For instance, it can react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. The carbon of this carbonyl is electrophilic and can be attacked by a wide range of nucleophiles. researchgate.net

This ketone functionality can also be a target for reduction reactions. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone can be reduced to a secondary alcohol. researchgate.net

The methylene group situated between the thiazolone ring and the phenyl ketone (the "phenylethyl spacer") is an active methylene group. researchgate.netrsc.orgajrconline.org The protons on this carbon are acidic due to the electron-withdrawing influence of both the adjacent thiazolone ring and the phenyl ketone group. This allows it to participate in condensation reactions with aldehydes and ketones, similar to the C-5 position of the ring. researchgate.net

The terminal phenyl ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. byjus.comuci.edumasterorganicchemistry.commasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are influenced by the deactivating effect of the attached ketone group. The carbonyl group is an electron-withdrawing group and a meta-director. uci.eduyoutube.com Therefore, electrophilic substitution reactions such as nitration (with a mixture of nitric and sulfuric acids) or halogenation (with a halogen and a Lewis acid catalyst) are expected to occur primarily at the meta-positions of the phenyl ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Table 3: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile Typical Product Orientation Reference
Nitration HNO₃, H₂SO₄ NO₂⁺ Meta masterorganicchemistry.comlibretexts.org
Halogenation X₂ (Cl₂, Br₂), FeX₃ X⁺ Meta masterorganicchemistry.comlibretexts.org
Sulfonation SO₃, H₂SO₄ HSO₃⁺ Meta masterorganicchemistry.comlibretexts.org
Friedel-Crafts Acylation RCOCl, AlCl₃ RCO⁺ Meta (generally unreactive) masterorganicchemistry.comyoutube.com

Ring-Opening and Rearrangement Reactions of the Thiazolone Core

The 4(5H)-thiazolone ring is susceptible to cleavage and rearrangement under various conditions, offering pathways to novel molecular scaffolds. While specific studies on 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone are not extensively detailed in the reviewed literature, the reactivity of analogous 4(5H)-thiazolone derivatives provides significant insights into its potential transformations.

One of the primary modes of reactivity involves the base-catalyzed ring-opening of the thiazolone heterocycle. For structurally related (Z)-4-aryliden-5(4H)-thiazolones, treatment with a base in an alcohol solvent, such as sodium methoxide (B1231860) in methanol (B129727), instigates methanolysis. nih.gov This process leads to the cleavage of the endocyclic ester bond (C-O bond) of the thiazolone ring. Interestingly, this ring-opening is often followed by an intramolecular S-attack onto the exocyclic C=C bond, resulting in a cyclization to form dihydrothiazole derivatives. nih.gov This suggests that the 2-(2-oxo-2-phenylethyl) substituent, with its enolizable keto group, could potentially influence or participate in similar intramolecular processes following ring-opening.

Furthermore, the thiazolone ring can be opened under acidic conditions. For instance, adducts derived from the Michael addition of thiazol-4(5H)-ones can undergo ring-opening to yield thiolactones under mild acidic treatment. This highlights the lability of the thiazolone core and its potential to serve as a precursor to other sulfur-containing heterocycles.

In some cases, the ring-opening can be part of a more complex reaction sequence. For example, a Brønsted acid-promoted reaction between thioamides and 2H-azirines, which proceeds via a ring-opening and annulation mechanism, leads to the formation of 2,4,5-trisubstituted thiazoles. rsc.org While this is a synthetic route to thiazoles rather than a reaction of a pre-formed thiazolone, it underscores the general principle of ring transformations in thiazole chemistry.

The table below summarizes the conditions and products of ring-opening reactions for analogous 4(5H)-thiazolone systems.

Starting Material AnalogueReagents and ConditionsProduct TypeCitation
(Z)-4-Aryliden-5(4H)-thiazolonesNaOR/ROHDihydrothiazoles nih.gov
Michael Adduct of Thiazol-4(5H)-oneMild Acidic ConditionsThiolactone

Photochemical Transformations (e.g., [2+2]-Photocycloaddition)

The photochemical behavior of 4(5H)-thiazolones is another significant aspect of their reactivity, with [2+2]-photocycloaddition being a prominent transformation. Studies on (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones, which are close structural analogues, have shown that irradiation with blue light (e.g., 465 nm) in a solvent like dichloromethane (B109758) (CH₂Cl₂) promotes a [2+2]-photocycloaddition of the exocyclic C=C bonds. nih.gov This reaction typically proceeds with high stereoselectivity, yielding diaminotruxillic-type cyclobutanes. nih.gov The reaction involves a head-to-tail, 1,3-syn coupling, predominantly forming the ε-isomer in high yields. nih.gov

The presence of a Lewis acid can significantly influence the outcome of these photochemical reactions. When the irradiation of (Z)-4-aryliden-5(4H)-thiazolones is carried out in dry methanol in the presence of boron trifluoride etherate (BF₃·OEt₂), a different product is formed. nih.gov While a [2+2]-photocycloaddition still occurs with the same stereoselectivity, it is accompanied by the ring-opening of one of the thiazolone rings via methanolysis. nih.gov This results in the formation of a monospirocyclobutane containing one intact thiazolone ring and one ring-opened ester-thioamide moiety. nih.gov

These findings suggest that 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- would likely exhibit rich photochemical reactivity. The enone moiety in the 2-(2-oxo-2-phenylethyl) substituent could potentially participate in various photochemical processes, including intramolecular cycloadditions or reactions with other unsaturated systems.

The following table outlines the key aspects of the photochemical transformations observed in analogous 4(5H)-thiazolone systems.

Starting Material AnalogueReaction ConditionsKey TransformationProductCitation
(Z)-2-Phenyl-4-aryliden-5(4H)-thiazolonesBlue light (465 nm), CH₂Cl₂[2+2]-PhotocycloadditionDispirocyclobutanes nih.gov
(Z)-2-Phenyl-4-aryliden-5(4H)-thiazolonesBlue light (456 nm), dry MeOH, BF₃·OEt₂[2+2]-Photocycloaddition and Ring-OpeningMonospirocyclobutanes nih.gov

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent an efficient approach in organic synthesis. While specific cascade or tandem reactions initiated from 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- are not extensively documented in the reviewed literature, the inherent reactivity of the thiazolone core suggests its potential as a substrate in such sequences.

The 4(5H)-thiazolone moiety possesses multiple reactive sites, including the enolate that can be formed at the C-5 position, the electrophilic carbonyl group at C-4, and the nucleophilic sulfur atom. This multifunctionality makes it a suitable candidate for participating in cascade reactions. For instance, the nucleophilicity of the C-5 position in thiazol-4(5H)-ones has been exploited in Michael addition reactions. This initial addition could be the first step in a tandem sequence, where the resulting intermediate undergoes further intramolecular cyclization or rearrangement.

The broader field of thiazole chemistry provides numerous examples of cascade reactions for the synthesis of complex thiazole derivatives. nih.govbohrium.com These often involve the in-situ generation of a thiazole or thiazoline (B8809763) ring as part of the cascade. While these are typically synthetic routes to the thiazole core, they demonstrate the compatibility of this heterocyclic system with multi-step one-pot transformations. For instance, cascade reactions have been developed for the synthesis of 2,4-disubstituted thiazoles and fused imidazolo-thiazoles. nih.gov

Given the reactivity profile of 4(5H)-thiazolones, it is conceivable to design cascade reactions starting from 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone. A potential sequence could involve an initial reaction at the active methylene group of the phenylethyl substituent, followed by participation of the thiazolone ring in a subsequent cyclization or rearrangement step. The development of such cascade reactions would be a valuable contribution to the synthetic chemistry of this class of compounds.

Derivatization and Functionalization Strategies of 4 5h Thiazolone, 2 2 Oxo 2 Phenylethyl

Directed Modification at the Thiazolone Ring System

The 4(5H)-thiazolone ring contains two primary sites for directed modification: the C-5 position and the nitrogen atom of the thiazolone ring. These sites offer opportunities for introducing a diverse range of functional groups.

The methylene (B1212753) group at the C-5 position of the 4(5H)-thiazolone ring is activated by the adjacent carbonyl group, rendering the C-5 carbon atom nucleophilic. numberanalytics.comnih.gov This inherent reactivity makes it a prime target for electrophilic substitution and alkylation reactions.

One of the most prominent reactions at the C-5 position is the Knoevenagel condensation. nih.govwikipedia.orgsigmaaldrich.com This reaction involves the condensation of the active methylene group at C-5 with aldehydes or ketones in the presence of a basic catalyst, such as piperidine (B6355638) or an amine salt. sigmaaldrich.com This leads to the formation of 5-ylidene derivatives, effectively introducing a new carbon-carbon double bond and extending the conjugation of the system. slideshare.netrsc.org The choice of the carbonyl compound allows for the introduction of a wide array of substituents at the C-5 position.

Alkylation at the C-5 position can be achieved by treating the 4(5H)-thiazolone with a strong base to generate a carbanion, which then acts as a nucleophile to attack an alkyl halide. This reaction introduces an alkyl group at the C-5 position, creating a new stereocenter if the introduced alkyl group is different from the existing substituent at C-2. The reactivity of the C-5 position is a key feature in the synthesis of various 5-substituted thiazolone derivatives. nih.govnih.gov

Table 1: Examples of Electrophilic Substitution and Alkylation at C-5

Reaction TypeReagentsProduct Description
Knoevenagel CondensationAromatic Aldehyde, Piperidine5-arylidene-4(5H)-thiazolone derivative
Knoevenagel CondensationKetone, Triethylamine (B128534)5-alkylidene-4(5H)-thiazolone derivative
AlkylationAlkyl Halide, Strong Base (e.g., LDA)5-alkyl-4(5H)-thiazolone derivative

This table is illustrative and based on the general reactivity of the 4(5H)-thiazolone core.

The nitrogen atom in the thiazolone ring possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation and acylation reactions. pharmaguideline.comresearchgate.net

N-alkylation can be performed by reacting the 4(5H)-thiazolone with an alkyl halide in the presence of a base. mdpi.com The choice of the alkylating agent allows for the introduction of various alkyl or substituted alkyl groups at the nitrogen atom. This modification can significantly impact the molecule's polarity and steric profile.

N-acylation is typically achieved by treating the thiazolone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine or pyridine (B92270). nih.gov This reaction introduces an acyl group to the nitrogen atom, forming an N-acyl-4(5H)-thiazolone derivative. N-acylation can be used to introduce a variety of functional groups and can also serve as a protecting group strategy for the nitrogen atom.

Table 2: Examples of N-Alkylation and Acylation Reactions

Reaction TypeReagentsProduct Description
N-AlkylationAlkyl Bromide, K₂CO₃N-alkyl-4(5H)-thiazolone derivative
N-AlkylationBenzyl Chloride, NaHN-benzyl-4(5H)-thiazolone derivative
N-AcylationAcetyl Chloride, TriethylamineN-acetyl-4(5H)-thiazolone derivative
N-AcylationBenzoyl Chloride, PyridineN-benzoyl-4(5H)-thiazolone derivative

This table is illustrative and based on the general reactivity of the 4(5H)-thiazolone core.

Transformations of the 2-(2-oxo-2-phenylethyl)- Side Chain

The 2-(2-oxo-2-phenylethyl)- side chain offers a versatile platform for a range of chemical transformations, primarily centered around the ketone moiety and the phenyl group.

The ketone functionality in the side chain can be selectively reduced or oxidized to introduce new functional groups.

Chemoselective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The chemoselectivity of this reaction is crucial to avoid the reduction of the carbonyl group in the thiazolone ring. The resulting hydroxyl group can then be used for further functionalization, such as esterification or etherification.

The oxidation of the ketone is more challenging due to the presence of other oxidizable sites in the molecule. Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of carbon-carbon bonds. chemguide.co.uklibretexts.org However, a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), could potentially convert the ketone into an ester. libretexts.org This transformation would replace the ketone with an ester linkage, significantly altering the structure of the side chain.

Table 3: Examples of Chemoselective Reductions and Oxidations

Reaction TypeReagentsProduct Description
Ketone ReductionSodium Borohydride (NaBH₄), Methanol (B129727)2-(2-hydroxy-2-phenylethyl)-4(5H)-thiazolone
Baeyer-Villiger Oxidationm-Chloroperoxybenzoic acid (mCPBA)Ester derivative of the side chain

This table is illustrative and based on general principles of ketone reactivity.

The ketone on the side chain can undergo various condensation and addition reactions, providing pathways to a wide range of derivatives. numberanalytics.comvanderbilt.edu

Condensation reactions, such as the aldol (B89426) condensation, can occur if the ketone is treated with another carbonyl compound in the presence of an acid or base catalyst. libretexts.org This would result in the formation of a β-hydroxy ketone, which could then be dehydrated to an α,β-unsaturated ketone. Similarly, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. researchgate.net

Nucleophilic addition reactions to the ketone carbonyl are also a viable strategy for functionalization. For example, the addition of Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. These reactions provide a means to introduce new carbon-carbon bonds and increase the molecular complexity of the compound.

Table 4: Examples of Condensation and Addition Reactions

Reaction TypeReagentsProduct Description
Aldol CondensationAldehyde, Base (e.g., NaOH)β-hydroxy ketone derivative
Imine FormationPrimary Amine, Acid CatalystImine derivative of the side chain
Hydrazone FormationHydrazine, Acid CatalystHydrazone derivative of the side chain
Grignard AdditionAlkyl Magnesium Bromide, EtherTertiary alcohol derivative

This table is illustrative and based on the general reactivity of ketones.

The phenyl ring of the 2-(2-oxo-2-phenylethyl)- side chain is amenable to various functional group interconversions, primarily through electrophilic aromatic substitution reactions. msu.edust-andrews.ac.uk

Electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be used to introduce functional groups onto the phenyl ring. acs.org The position of substitution (ortho, meta, or para) will be directed by the existing phenylethyl ketone group.

Once introduced, these functional groups can undergo further transformations. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and converted into a variety of other functional groups. A halogenated phenyl ring can participate in cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds. These interconversions allow for the synthesis of a diverse library of derivatives with modified electronic and steric properties.

Table 5: Examples of Functional Group Interconversions

Reaction TypeReagentsProduct Description
NitrationHNO₃, H₂SO₄Nitrophenyl derivative
HalogenationBr₂, FeBr₃Bromophenyl derivative
Reduction of Nitro GroupH₂, Pd/CAminophenyl derivative
Suzuki Coupling (of a bromo-derivative)Arylboronic acid, Pd catalyst, BaseBiphenyl derivative

This table is illustrative and based on general principles of aromatic chemistry.

Directed Aromatic Substitutions on the Phenyl Ring

The phenyl ring within the 2-(2-oxo-2-phenylethyl)- substituent of the 4(5H)-thiazolone core is amenable to electrophilic aromatic substitution reactions. The directing influence of the keto-alkyl substituent, which is meta-directing and deactivating, plays a crucial role in determining the regioselectivity of these reactions. However, under appropriate conditions, a range of substitutions can be achieved, leading to a diverse library of analogs.

Common electrophilic substitution reactions such as nitration and halogenation can be employed to introduce functional groups onto the phenyl ring. These modifications can significantly alter the electronic and steric properties of the molecule, which can be pivotal for modulating its biological activity or for providing handles for further functionalization.

Nitration: The introduction of a nitro group onto the phenyl ring is a well-established transformation. Typically carried out using a mixture of nitric acid and sulfuric acid, this reaction yields the corresponding nitro-substituted derivative. The deactivating nature of the phenacyl group generally directs the substitution to the meta-position.

Halogenation: Halogen atoms, such as bromine and chlorine, can be introduced onto the phenyl ring through electrophilic halogenation. For instance, bromination can be achieved using bromine in the presence of a Lewis acid catalyst. Similar to nitration, the substitution is expected to occur primarily at the meta-position due to the electronic influence of the acetyl group. The synthesis of derivatives such as 2-(2-(4-bromophenyl)-2-oxoethyl)-4(5H)-thiazolone has been reported, indicating that para-substitution can also be achieved, likely through the use of specific starting materials or reaction conditions that override the typical directing effects. researchgate.netnih.gov

Below is a table summarizing representative directed aromatic substitution reactions on the phenyl ring of the 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- scaffold.

Reaction
NitrationBromination

Design of Hybrid Molecular Architectures Incorporating the 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. The 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- scaffold serves as a valuable building block for the design of such hybrid molecules. The reactive sites on this core, particularly the active methylene group and the potential for functionalization on the phenyl ring, allow for the covalent linkage of other heterocyclic or pharmacologically active moieties.

The synthesis of these hybrid architectures can be achieved through various synthetic methodologies. For instance, the active methylene group can participate in condensation reactions with aldehydes or other electrophiles to introduce new molecular fragments. Furthermore, functional groups introduced onto the phenyl ring via directed substitution can be utilized for coupling reactions, such as Suzuki or Sonogashira couplings, to append other aromatic or heteroaromatic systems.

For example, the phenacyl moiety of the scaffold can be used in reactions to build more complex heterocyclic systems. The synthesis of thiazole-based heterocyclic hybrids utilizing phenacyl bromide is a known strategy, suggesting that the 2-(2-oxo-2-phenylethyl)- portion of the molecule can react with various nucleophiles to form new ring systems. nih.gov This approach allows for the creation of diverse molecular architectures where the thiazolone core is linked to other heterocycles like pyrazoles, triazoles, or pyridines. nih.govmdpi.com

The following table presents examples of potential hybrid molecular architectures that can be designed from the 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- scaffold.

Hybrid Architecture

These strategies underscore the utility of the 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- core as a versatile platform for the development of novel and complex chemical entities with potential applications in various fields of chemical and medicinal research.

Spectroscopic and Advanced Structural Elucidation of 4 5h Thiazolone, 2 2 Oxo 2 Phenylethyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)-, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments like COSY and HMBC, are crucial for assigning the protons and carbons of the thiazolone ring and the phenacyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the phenacyl group, the methylene protons of the thiazolone ring, and the aromatic protons of the phenyl group.

The methylene protons adjacent to the carbonyl group (–CH₂–C=O) would likely appear as a singlet in the range of δ 4.0-4.5 ppm.

The methylene protons on the thiazolone ring (–S–CH₂–C=O) are expected to resonate as a singlet around δ 3.8-4.2 ppm.

The aromatic protons of the phenyl ring would typically appear as a multiplet in the region of δ 7.4-8.0 ppm, with the exact pattern depending on the substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. chemconnections.org

The carbonyl carbon of the ketone (C=O, phenacyl) is expected to resonate in the downfield region, typically around δ 190-200 ppm.

The lactam carbonyl carbon of the thiazolone ring (C=O, thiazolone) would also be in the downfield region, likely around δ 170-180 ppm.

The carbon of the C=N bond in the thiazolone ring is anticipated to appear around δ 155-165 ppm.

The methylene carbons of the phenacyl and thiazolone moieties would be found in the range of δ 40-60 ppm.

The aromatic carbons would resonate between δ 125-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Phenyl-H7.4 - 8.0 (m)125 - 140
Phenacyl -CH₂-4.0 - 4.5 (s)40 - 50
Ketone C=O-190 - 200
Thiazolone -CH₂-3.8 - 4.2 (s)30 - 40
Thiazolone C=O-170 - 180
Thiazolone C=N-155 - 165

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. raco.catnih.gov For 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- (C₁₁H₉NO₂S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

The fragmentation pattern observed in the mass spectrum provides further structural information. libretexts.orgchemguide.co.uklibretexts.org Common fragmentation pathways for this molecule under electron impact (EI) or electrospray ionization (ESI) would likely involve:

Alpha-cleavage adjacent to the ketone, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a radical fragment. This is often a very prominent peak for phenacyl derivatives.

Cleavage of the bond between the phenacyl methylene group and the thiazolone ring, resulting in a thiazolone-containing fragment.

Loss of small neutral molecules such as CO or H₂S from the thiazolone ring.

Table 2: Predicted HRMS Data and Major Fragments for 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

Species Formula Calculated m/z Predicted Fragment Fragment m/z
[M+H]⁺C₁₁H₁₀NO₂S⁺220.0427Benzoyl cation105.0335
[M+Na]⁺C₁₁H₉NNaO₂S⁺242.0246Phenyl cation77.0386

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- would be characterized by strong absorption bands corresponding to the carbonyl and imine groups.

C=O Stretching (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C=O Stretching (Lactam): Another strong absorption for the lactam carbonyl group in the five-membered thiazolone ring would likely appear at a slightly higher frequency, around 1710-1730 cm⁻¹.

C=N Stretching: The imine bond within the thiazolone ring should give rise to a medium to strong absorption band in the range of 1630-1660 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region, corresponding to the phenyl group.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ketone C=OStretching1680 - 1700
Lactam C=OStretching1710 - 1730
Imine C=NStretching1630 - 1660
Aromatic C=CStretching1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. nih.govnih.govmasterorganicchemistry.comresearchgate.netnveo.orgwiley.com The UV-Vis spectrum of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* Due to the presence of the phenyl group and the conjugated system within the thiazolone ring, strong absorption bands are expected in the range of 240-280 nm.

n → π Transitions:* Weaker absorption bands, corresponding to the n → π* transitions of the carbonyl groups, are anticipated at longer wavelengths, typically above 300 nm.

The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

Transition Type Expected λmax (nm) Relative Intensity
π → π240 - 280Strong
n → π> 300Weak

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net While a crystal structure for the specific title compound is not reported, analysis of related thiazole (B1198619) and thiazolidinone derivatives suggests that the thiazolone ring would be largely planar. researchgate.net The dihedral angle between the thiazolone ring and the phenyl ring of the phenacyl substituent would be a key conformational feature. Intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and π-π stacking, would also be elucidated.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (for chiral derivatives)

The parent compound, 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-, is achiral. However, if a chiral center were introduced, for example, by substitution on one of the methylene groups or by using a chiral substituent on the phenyl ring, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. researchgate.netweizmann.ac.ilnih.gov These methods measure the differential absorption or rotation of left and right circularly polarized light, respectively. For a chiral derivative, CD spectroscopy could be used to determine the enantiomeric purity and, in conjunction with computational methods, could help in assigning the absolute configuration of the stereocenters.

Theoretical and Computational Studies on 4 5h Thiazolone, 2 2 Oxo 2 Phenylethyl Chemistry

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-. researchgate.netresearchgate.netsciensage.info These calculations can determine the distribution of electrons within the molecule, highlighting regions of high or low electron density. The molecular electrostatic potential (MEP) map, for instance, would likely show negative potential around the carbonyl oxygen atoms and the sulfur atom, indicating their nucleophilic character. Conversely, positive potential would be expected around the acidic protons, suggesting their susceptibility to deprotonation.

The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net For 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-, the HOMO is likely to be localized on the thiazolone ring, particularly the sulfur atom, while the LUMO may be distributed over the phenacyl moiety.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity, helping to predict how it will interact with other chemical species. For example, the calculated electronegativity can indicate the molecule's tendency to attract electrons in a chemical bond.

Table 1: Predicted Quantum Chemical Parameters for 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical stability and reactivity
Electronegativity (χ)4.15 eVTendency to attract electrons
Chemical Hardness (η)2.35 eVResistance to change in electron configuration
Chemical Softness (S)0.43 eV⁻¹Reciprocal of hardness, indicates reactivity

Note: These are hypothetical values based on typical ranges for similar organic molecules and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Intramolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules like 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- over time. dntb.gov.uanih.gov By simulating the motion of atoms, MD can reveal the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations. The phenylethyl group attached to the thiazolone ring has several rotatable bonds, leading to a variety of possible conformers.

MD simulations can identify the most stable conformers by analyzing the potential energy of the system over the simulation trajectory. nih.gov The results can be visualized through plots of dihedral angles versus energy, which map out the low-energy regions of the conformational space. These simulations would likely show that planar or near-planar arrangements of the phenyl and thiazolone rings are energetically favorable due to extended conjugation.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For instance, in a hypothetical reaction where the thiazolone ring is opened, computational methods can be used to model the step-by-step process. acs.org This would involve identifying the transition state structure for the ring-opening step and calculating its energy. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be determined. A lower activation energy indicates a faster reaction.

Transition state analysis also provides information about the geometry of the molecule at the point of highest energy. researchgate.net This can reveal which bonds are breaking and which are forming during the reaction, providing a detailed picture of the reaction mechanism. For example, in an alkylation reaction at the nitrogen atom of the thiazolone ring, the transition state would likely show a partially formed bond between the nitrogen and the alkylating agent.

Tautomerism and Isomerism Investigations (e.g., Keto-Enol Tautomerism)

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. nih.govyoutube.comyoutube.com 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- can potentially exist in different tautomeric forms, most notably the keto and enol forms. comporgchem.comorientjchem.orgmdpi.com The keto form is the one depicted in the name, with a carbonyl group at the 4-position. The enol form would result from the migration of a proton from the 5-position to the carbonyl oxygen, creating a hydroxyl group and a double bond within the ring.

Computational methods can be used to calculate the relative energies of these tautomers to predict which form is more stable. comporgchem.comorientjchem.orgresearchgate.netfrontiersin.org The calculations would likely show that the keto form is significantly more stable than the enol form, as is common for many carbonyl compounds. comporgchem.comorientjchem.org The energy difference between the tautomers can also be used to estimate their equilibrium constant.

The investigation can also be extended to other possible tautomers, such as those involving the exocyclic carbonyl group. The solvent can also play a crucial role in tautomeric equilibria, and computational models can account for solvent effects to provide a more accurate picture of the tautomerism in solution. mdpi.com

Table 2: Predicted Relative Energies of Tautomers of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

TautomerRelative Energy (kcal/mol)Predicted Stability
Keto form0.0Most Stable
Enol form (endocyclic)+15.2Less Stable
Enol form (exocyclic)+12.8Less Stable

Note: These are hypothetical values for illustrative purposes, based on typical energy differences for keto-enol tautomerism.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-. researchgate.netuncw.eduscilit.comescholarship.org For example, it is possible to calculate the expected chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netgithub.io By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. This can then be compared with experimental data to confirm the structure of the compound.

Similarly, the vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching of a carbonyl group or the bending of a C-H bond. The calculated IR spectrum can aid in the interpretation of the experimental spectrum and the identification of key functional groups.

UV-Vis spectra can also be predicted by calculating the energies of electronic transitions within the molecule. This can help to understand the electronic structure and chromophores present in the molecule. The predicted spectroscopic data, when combined with experimental results, provides a powerful approach for the unambiguous characterization of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-.

Table 3: Predicted Spectroscopic Data for 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (CH₂)4.2 ppm
¹³C NMRChemical Shift (C=O, ring)195 ppm
IRVibrational Frequency (C=O stretch)1710 cm⁻¹
UV-VisWavelength of Maximum Absorption (λmax)280 nm

Note: These are hypothetical values for illustrative purposes and are typical for the functional groups mentioned.

Mechanistic Investigations in the Chemical Synthesis and Transformations of 4 5h Thiazolone, 2 2 Oxo 2 Phenylethyl

Reaction Pathway Elucidation using Kinetic and Spectroscopic Monitoring

While specific, detailed kinetic studies on the formation of 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- are not extensively reported in the literature, the reaction is understood to primarily follow the Hantzsch thiazole (B1198619) synthesis pathway. synarchive.commdpi.com This classical method involves the condensation of a thioamide-containing precursor with an α-haloketone. The progress of such reactions is routinely monitored by chromatographic techniques like thin-layer chromatography (TLC), with the structural confirmation of the final product achieved through a suite of spectroscopic methods including nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), infrared (IR) spectroscopy, and mass spectrometry. acs.orgresearchgate.netnih.gov

Kinetic investigations into the reaction of phenacyl bromide derivatives with sulfur nucleophiles, a fundamental step in the synthesis of the title compound, reveal that these reactions typically adhere to second-order kinetics, being first-order with respect to each reactant. researchgate.net The reaction rate is notably influenced by the electronic properties of the substituents on the phenacyl bromide, with electron-withdrawing groups generally accelerating the reaction. researchgate.net

Spectroscopic monitoring provides invaluable insights into the reaction pathway. For instance, FT-IR spectroscopy can track the disappearance of the carbonyl (C=O) stretching vibration of the starting ketone and the emergence of new bands characteristic of the thiazole ring. researchgate.net ¹H and ¹³C-NMR spectroscopy are instrumental in identifying the specific protons and carbons of the final product, confirming the successful formation of the thiazolone ring and the incorporation of the 2-(2-oxo-2-phenylethyl) substituent. acs.orgnih.gov In related thiazolidinone syntheses, the disappearance of reactant signals and the appearance of product signals in ¹H-NMR spectra serve as a reliable indicator of reaction completion. nih.gov

A hypothetical kinetic study for the formation of 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- would involve systematically measuring the concentrations of reactants and products over time, allowing for the determination of the rate law and activation parameters.

Table 1: Hypothetical Kinetic Data for the Formation of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

Time (min)[Thiourea Derivative] (M)[Phenacyl Halide] (M)[Product] (M)
00.10.10
100.080.080.02
200.0650.0650.035
300.050.050.05
600.0250.0250.075

Identification and Characterization of Reaction Intermediates

The Hantzsch synthesis of thiazoles is a stepwise process involving several key intermediates. Although the direct isolation and full characterization of these transient species in the synthesis of 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- are inherently challenging, their existence is well-supported by mechanistic studies of analogous reactions. mdpi.comresearchgate.net

The generally accepted mechanism initiates with the S-alkylation of a thiourea (B124793) derivative by an α-haloketone, such as a phenacyl bromide derivative, to yield an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxylated thiazoline (B8809763) intermediate. The final thiazole ring is then formed upon dehydration of this cyclic intermediate. synarchive.comresearchgate.net

In certain instances, these intermediates can be trapped or detected spectroscopically. For example, the initial S-alkylated intermediate in the reaction of substituted thioureas and α-haloketones has been observed using mass spectrometry. researchgate.net Furthermore, in related synthetic routes, the proposed intermediates have been independently synthesized and subsequently converted to the final product, lending strong support to the proposed mechanistic pathway. mdpi.com

Table 2: Proposed Intermediates in the Synthesis of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

IntermediateGeneralized StructurePotential Characterization Method
Isothiouronium Salt[R-S-C(=NH2+)-NH-R']X-Mass Spectrometry, in-situ NMR
Hydroxylated Thiazoline[Cyclic structure with OH group]Trapping Experiments, Low-Temperature NMR

Note: The structures depicted are generalized representations.

Catalytic Reaction Mechanism Studies (e.g., Role of Lewis Acids/Bases, Organocatalysis)

To enhance the efficiency and selectivity of thiazole and thiazolone synthesis, various catalytic systems have been explored. While dedicated studies on the catalytic synthesis of 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- are scarce, the principles derived from related transformations are applicable.

Lewis Acid Catalysis: Lewis acids can accelerate the cyclization step of the Hantzsch synthesis by activating the carbonyl group of the α-haloketone. This increases its electrophilicity, facilitating the intramolecular nucleophilic attack by the nitrogen atom and leading to improved reaction rates and yields. researchgate.net For example, ytterbium triflate (Yb(OTf)₃) has been successfully employed as a Lewis acid catalyst in the synthesis of related bicyclic lactams involving thioureas. researchgate.net

Organocatalysis: The field of organocatalysis has provided powerful tools for the synthesis of chiral thiazolone derivatives. rsc.orgrsc.org Bifunctional organocatalysts, particularly those based on a thiourea scaffold, are capable of activating both the nucleophile and the electrophile simultaneously. rsc.orgnih.gov The thiourea moiety activates the electrophile via hydrogen bonding, while a basic amine functionality on the catalyst deprotonates the nucleophile, thereby enhancing its reactivity. nih.govnih.gov For instance, chiral thiourea-amine catalysts have been effectively used in the enantioselective reduction of ketones through carbonyl group activation. nih.gov

Base Catalysis: The synthesis of related thiazolidinone structures often utilizes a base to promote the reaction. For example, the reaction between phenacylmalononitriles and dialkyl but-2-ynedioates is facilitated by a base to generate a key carbanion intermediate. springernature.com In the synthesis of the title compound, a base like triethylamine (B128534) can be used to deprotonate the thiourea precursor, increasing its nucleophilicity for the initial attack on the phenacyl halide. acs.org

Table 3: Catalytic Systems Employed in the Synthesis of Thiazolone Analogs

Catalyst TypeExample CatalystProposed Mechanistic Role
Lewis AcidYb(OTf)₃Carbonyl group activation
OrganocatalystChiral Thiourea-AmineBifunctional activation of nucleophile and electrophile
BaseTriethylamineDeprotonation of the nucleophile

Stereochemical Outcome Determination and Control in Asymmetric Transformations

The development of asymmetric methods for the synthesis of thiazolone derivatives is a vibrant area of research, driven by the critical role of chirality in medicinal chemistry. rsc.org While specific reports on the asymmetric synthesis of 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- are not prevalent, the fundamental principles of stereochemical control are well-established for related systems.

The introduction of a substituent at the C5 position of the thiazolone ring generates a stereocenter. The asymmetric synthesis of 2,5-disubstituted 4(5H)-thiazolones can be accomplished using chiral catalysts that can distinguish between the enantiotopic faces of a prochiral substrate. rsc.org

A notable example is the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes, which has been successfully achieved using dipeptide-based multifunctional Brønsted base organocatalysts. This method provides access to chiral 1,4-sulfur bridged piperidinones with high levels of enantioselectivity. rsc.org Computational studies, including Density Functional Theory (DFT), have been instrumental in rationalizing the stereochemical outcome, suggesting the formation of a highly organized transition state between the catalyst and the substrates. rsc.org

In the synthesis of chiral 2,4,5-trisubstituted Δ²-thiazolines, stereocontrol has been achieved through the application of a Sharpless asymmetric dihydroxylation as a key step in the synthetic sequence. synarchive.comresearchgate.net The absolute configuration of the final products in such syntheses is typically determined by comparison to known compounds or through single-crystal X-ray diffraction analysis of a suitable derivative.

Table 4: Strategies for Stereochemical Control in the Synthesis of Thiazolone Analogs

StrategyChiral Source / CatalystKey Transformation
Asymmetric CatalysisDipeptide-based organocatalyst[4+2] Annulation
Chiral Pool SynthesisSharpless Asymmetric DihydroxylationDihydroxylation of an alkene

Advanced Synthetic Applications of 4 5h Thiazolone, 2 2 Oxo 2 Phenylethyl As a Chemical Building Block

Precursor in the Synthesis of Diverse Fused and Spiro Heterocyclic Systems

The strategic arrangement of functional groups in 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone makes it an ideal starting material for the synthesis of a wide array of fused and spiro heterocyclic compounds. The active methylene (B1212753) group, positioned between the thiazolone ring and the carbonyl group, is particularly reactive and serves as a key handle for cyclization reactions.

One of the most prominent applications is in the synthesis of thiazolo[3,2-a]pyrimidines , a class of fused heterocycles with significant biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. biointerfaceresearch.com The synthesis often proceeds via a Hantzsch-type condensation. In a typical reaction, the thiazolone precursor reacts with dihydropyrimidine-2(1H)-thiones in the presence of an acid catalyst. biointerfaceresearch.com The reaction involves the initial formation of an intermediate by the reaction of the active methylene group, followed by an intramolecular cyclization to yield the fused thiazolo[3,2-a]pyrimidine core. A variety of substituted derivatives can be accessed by employing substituted phenacyl bromides, which are structurally analogous to the title compound, highlighting the versatility of this synthetic approach. biointerfaceresearch.com

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex thiazolo[3,2-a]pyrimidines starting from thiazole (B1198619) derivatives. For instance, a one-pot, three-component reaction of a 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes can produce these fused systems in good yields. biointerfaceresearch.com While this example starts with a pre-formed thiazole amine, the underlying principle of building the pyrimidine (B1678525) ring onto a thiazole scaffold is a key strategy where 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone could serve as a valuable precursor. General methods for preparing 5H-thiazolo[3,2-a]pyrimidines have been developed through the reaction of tetrahydropyrimidine-2-thiones with reagents like 3-bromopentane-2,4-dione, showcasing the reactivity of α-haloketones in forming this fused system. osi.lv

The synthesis of thiazolo[3,2-a]pyridines is another area where this building block shows significant promise. These compounds are known for a range of biological activities. osi.lv Although direct synthesis from 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone is not extensively documented in readily available literature, the general strategies for constructing this fused system often involve the reaction of a thiazolidinone derivative with a suitable pyridine (B92270) precursor. The reactivity of the active methylene group in the title compound makes it a suitable candidate for Knoevenagel condensation with various aldehydes, which can then undergo further cyclization to form the pyridine ring.

While the synthesis of fused systems is more commonly reported, the construction of spiro heterocyclic systems is also a plausible application for this versatile building block. Spiro compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry. The synthesis of spiro-thiazolidines can be achieved through various methods, including multicomponent reactions. nih.gov For example, a three-component reaction of an amine, an α-mercaptocarboxylic acid, and a cyclic ketone can lead to the formation of a spiro-thiazolidinone. nih.gov In the context of 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone, its active methylene group could potentially react with suitable bis-electrophiles to construct a second ring spiro-fused at the C5 position of the thiazolone ring.

Table 1: Examples of Fused Heterocyclic Systems Derived from Thiazolone Precursors

Fused SystemPrecursorsReaction TypeReference
Thiazolo[3,2-a]pyrimidines3,4-dihydropyrimidine-2(1H)-thiones, phenacyl bromidesHantzsch-type condensation biointerfaceresearch.com
Thiazolo[3,2-a]pyrimidines4-phenylthiazole-2-amine, acetylacetone, aromatic aldehydesOne-pot three-component reaction biointerfaceresearch.com
5H-thiazolo[3,2-a]pyrimidinesTetrahydropyrimidine-2-thiones, 3-bromopentane-2,4-dioneCyclization osi.lv
Thiazolo[3,2-a]pyridines2-Aminothiazole (B372263), α,β-unsaturated ketonesCondensation/Cyclization researchgate.net

Scaffold for the Development of Novel Organic Reactions and Methodologies

The unique reactivity of 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone makes it an excellent scaffold for the development of novel organic reactions and synthetic methodologies. The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling the discovery of new ways to construct complex molecules.

The active methylene group is a key feature that drives the development of new reactions. cas.cn This group is susceptible to deprotonation by a base, forming a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions. This reactivity is the basis for its use in Knoevenagel condensations, Michael additions, and other related transformations. nih.gov The development of new catalytic systems or reaction conditions that can selectively activate this methylene group in the presence of other functionalities is an active area of research. For example, the use of novel catalysts could allow for asymmetric transformations, leading to the synthesis of chiral molecules with high enantiomeric purity.

The thiazolone ring itself can act as a versatile scaffold in multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The development of new MCRs involving 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone would provide rapid access to libraries of complex heterocyclic compounds for biological screening. rsc.org

The combination of the thiazolone ring and the phenacyl group allows for the development of domino or cascade reactions . In these reactions, a single event triggers a series of subsequent intramolecular transformations, leading to a significant increase in molecular complexity in a single operation. For instance, an initial reaction at the active methylene group could be designed to set up a subsequent cyclization involving the keto group or the thiazolone ring, leading to the formation of intricate polycyclic systems.

The reactivity of the thiazolone ring also allows for its use as a synthon for other heterocyclic systems through ring-transformation reactions . Under certain conditions, the thiazolone ring can be opened and subsequently recyclized with different reagents to afford new heterocyclic scaffolds. This approach provides a powerful tool for generating molecular diversity from a common starting material.

Application in Chemical Probe Design (e.g., for mechanistic studies in organic reactions)

Chemical probes are small molecules used to study and manipulate biological systems or to elucidate the mechanisms of chemical reactions. The structural features of 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone make it a promising candidate for the design of novel chemical probes.

A key aspect of a chemical probe is the ability to incorporate a reporter group, such as a fluorophore or a tag for affinity purification. The phenacyl moiety of the title compound provides a convenient handle for such modifications. For example, the phenyl ring can be functionalized with various reporter groups without significantly altering the core reactivity of the thiazolone scaffold. A fluorescently labeled version of this compound could be used to visualize the localization of the molecule within a cell or to track its participation in a chemical reaction in real-time. nih.gov The development of fluorescent probes based on a thiazolo[4,5-b]pyridine (B1357651) core for detecting metal ions demonstrates the utility of thiazole-based systems in probe design. nih.gov

Furthermore, the reactive nature of the compound can be exploited to design probes for activity-based protein profiling (ABPP) . ABPP probes are designed to covalently bind to the active site of a specific enzyme or class of enzymes, allowing for their identification and characterization. The electrophilic character of the carbonyl group or the potential for the thiazolone ring to act as a Michael acceptor after a Knoevenagel condensation could be harnessed to design covalent inhibitors or probes for specific protein targets.

In the context of mechanistic studies in organic reactions , 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone can serve as a model substrate. By systematically modifying its structure and observing the effect on the reaction outcome, valuable insights into the reaction mechanism can be obtained. For example, isotopic labeling at the active methylene group could be used to trace the movement of atoms during a reaction, providing direct evidence for a proposed mechanistic pathway. The development of clickable styryl dyes for labeling PNA probes showcases the utility of "click" chemistry in probe development, a strategy that could be applied to the thiazolone scaffold. rsc.org

The design of sulfonyl fluoride (B91410) probes for fragment screening is another area that offers inspiration for the potential application of the title compound. mdpi.com By analogy, the reactive functionalities of 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone could be used to create a library of fragments for screening against various biological targets.

Structure Reactivity and Structure Property Relationship Studies of 4 5h Thiazolone, 2 2 Oxo 2 Phenylethyl Analogues

Influence of Substituent Effects on the Chemical Reactivity Profile (e.g., Hammett correlations)

The chemical reactivity of analogues of 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- can be significantly modulated by the introduction of substituents on the phenyl ring. The electronic effects of these substituents—whether electron-donating or electron-withdrawing—can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation. wikipedia.orglibretexts.orgscribd.com The Hammett equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

For analogues of 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone, substituents on the para-position of the phenyl ring can exert both inductive and resonance effects, while meta-substituents primarily exert inductive effects. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) possess positive σ values and tend to increase the electrophilicity of the carbonyl carbon in the 2-oxo-2-phenylethyl moiety. This, in turn, can enhance the rate of nucleophilic attack at this position. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) have negative σ values and are expected to decrease the reactivity towards nucleophiles by donating electron density to the carbonyl group.

The magnitude and sign of the reaction constant (ρ) would provide insight into the nature of the transition state for a given reaction. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state. A negative ρ value would imply the opposite.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

Substituent σ_meta σ_para
-OCH₃ 0.12 -0.27
-CH₃ -0.07 -0.17
-H 0.00 0.00
-Cl 0.37 0.23
-CN 0.56 0.66

This table presents generally accepted Hammett constants and is intended for illustrative purposes.

Correlation of Structural Modifications with Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies)

Structural modifications in analogues of 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- are directly reflected in their spectroscopic data. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating these structure-property relationships.

Infrared (IR) Spectroscopy: The IR spectrum of these compounds is characterized by prominent absorption bands corresponding to the various functional groups. The carbonyl (C=O) stretching frequencies are particularly sensitive to the electronic environment. The ketone carbonyl in the 2-oxo-2-phenylethyl group and the lactam carbonyl of the thiazolone ring are expected to show distinct absorption bands. Electron-withdrawing substituents on the phenyl ring would lead to a higher frequency (wavenumber) for the ketone C=O stretch due to an increase in the bond order. Conversely, electron-donating groups would cause a shift to lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. The methylene (B1212753) protons of the ethyl group are typically observed as a singlet. The aromatic protons of the phenyl ring will exhibit complex splitting patterns that are dependent on the nature and position of the substituents. Electron-withdrawing groups will generally shift the signals of the aromatic protons downfield (to higher ppm values), while electron-donating groups will cause an upfield shift.

In ¹³C NMR spectroscopy, the chemical shifts of the carbonyl carbons are highly informative. Similar to the trend observed in IR spectroscopy, electron-withdrawing substituents on the phenyl ring will cause a downfield shift of the ketone carbonyl carbon signal, indicating a more electron-deficient environment. The chemical shifts of the aromatic carbons will also be predictably affected by the electronic nature of the substituents.

Table 2: Expected Spectroscopic Data for 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- and a Substituted Analogue

Compound Key IR Frequencies (cm⁻¹) Key ¹H NMR Chemical Shifts (δ, ppm) Key ¹³C NMR Chemical Shifts (δ, ppm)
Unsubstituted ~1720 (C=O, ketone), ~1680 (C=O, lactam) ~5.0 (s, 2H, -CH₂-), 7.4-8.0 (m, 5H, Ar-H) ~195 (C=O, ketone), ~170 (C=O, lactam)

| p-Nitro substituted | ~1725 (C=O, ketone), ~1680 (C=O, lactam) | ~5.2 (s, 2H, -CH₂-), 8.1-8.4 (m, 4H, Ar-H) | ~194 (C=O, ketone), ~170 (C=O, lactam) |

This table provides hypothetical data based on general principles of spectroscopy for illustrative purposes.

Conformational Analysis and its Impact on Reaction Preferences

The three-dimensional shape, or conformation, of 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- analogues plays a significant role in determining their reactivity. The molecule possesses several rotatable bonds, leading to a number of possible conformations. The preferred conformation will be the one that minimizes steric and electronic repulsions.

Computational studies on related N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angle, inducing a shift from an antiperiplanar to a synperiplanar conformation. nih.gov A similar conformational flexibility can be expected for the 2-(2-oxo-2-phenylethyl)-4(5H)-thiazolone system. The accessibility of the lone pair of electrons on the nitrogen and the sulfur atoms, as well as the electrophilic centers (the two carbonyl carbons), will be influenced by the adopted conformation.

For instance, a conformation that shields one of the electrophilic centers due to steric hindrance from the phenyl ring would disfavor nucleophilic attack at that site. Conversely, a more extended conformation might allow for easier access of reagents, leading to different reaction outcomes. The preferred reaction pathway will often proceed through the lowest energy transition state, which is directly related to the ground-state conformation of the reactant.

Impact of Steric and Electronic Factors on Molecular Transformations

Both steric and electronic factors are intrinsically linked and collectively govern the outcome of molecular transformations involving 4(5H)-thiazolone, 2-(2-oxo-2-phenylethyl)- analogues. nih.govwikipedia.orgresearchgate.net

Electronic Factors: As discussed in the context of Hammett correlations, the electronic nature of substituents on the phenyl ring dictates the electrophilicity of the ketone carbonyl group. This directly impacts reactions such as nucleophilic addition, reduction, and condensation reactions at this site. For example, the formation of hydrazones or oximes at the ketone carbonyl would be facilitated by electron-withdrawing groups.

Steric Factors: Steric hindrance can influence both the rate and the regioselectivity of reactions. wikipedia.org Bulky substituents on the phenyl ring, particularly in the ortho positions, can impede the approach of a nucleophile to the adjacent ketone carbonyl group. This steric shielding can lead to a decrease in the reaction rate or favor reaction at the less hindered lactam carbonyl of the thiazolone ring, if a competitive pathway exists.

The interplay of steric and electronic effects is crucial in directing the course of a reaction. For instance, in a reaction where a bulky nucleophile is used, steric hindrance might be the dominant factor, even if electronic effects favor reaction at a particular site. Conversely, for a small nucleophile, electronic effects are more likely to determine the reaction's outcome. Understanding these competing influences is essential for predicting and controlling the chemical behavior of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4(5H)-thiazolone derivatives, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves condensation reactions between thiosemicarbazides and α-halo ketones or esters. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid yields thiazolidinones . To optimize conditions, employ factorial design experiments (e.g., varying temperature, solvent ratios, and catalysts) to identify critical parameters influencing yield and purity . Reaction monitoring via TLC or HPLC is essential to track intermediate formation.

Q. How can structural characterization of 4(5H)-thiazolone derivatives be rigorously validated?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions and tautomeric forms (e.g., distinguishing 4(5H)-thiazolone from 2-thioxo-thiazolidinone tautomers) .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related tricyclic thiazepine derivatives .
  • Mass spectrometry : Use HRMS to confirm molecular formulas, especially for iodine-containing analogs .

Q. What common functional group transformations are feasible for 4(5H)-thiazolone derivatives?

  • Methodology :

  • Oxidation : The exocyclic methylene group can be oxidized to ketones using KMnO4_4 or SeO2_2 .
  • Substitution : Halogen atoms (e.g., iodine in 5-[(4-hydroxy-3-iodophenyl)methylene] derivatives) undergo nucleophilic substitution with amines or thiols under mild conditions .
  • Reduction : Catalytic hydrogenation reduces double bonds or nitro groups while preserving the thiazolone core .

Advanced Research Questions

Q. How can asymmetric catalysis be applied to synthesize enantiomerically pure 4(5H)-thiazolone derivatives?

  • Methodology : Utilize organocatalysts (e.g., chiral phosphines or thioureas) to induce enantioselectivity in γ-additions or Michael reactions. For example, C6/C7 catalysts enable asymmetric γ-addition of thiazolones to alkynoates, achieving >90% ee . DFT calculations can guide catalyst design by modeling transition states .

Q. What strategies resolve contradictions in reported biological activities of 4(5H)-thiazolone derivatives (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :

  • Systematic SAR studies : Vary substituents at positions 2, 3, and 5 to isolate structural determinants of activity. For instance, 2-(2-oxo-2-phenylethyl) groups enhance tyrosinase inhibition, while arylidene hydrazones improve anticancer potency .
  • Target profiling : Use kinase inhibition assays (e.g., CDK1 for Ro 3306) or microbial viability assays to compare mechanistic pathways .
  • Computational docking : Model interactions with targets like tyrosinase or P-glycoprotein to explain divergent activities .

Q. How do tautomeric equilibria and solvent effects influence the reactivity of 4(5H)-thiazolone derivatives?

  • Methodology :

  • Tautomer analysis : Use 1H^1H-15N^{15}N HMBC NMR to detect tautomeric shifts (e.g., thione ↔ thiol equilibria) .
  • Solvent screening : Compare reaction rates in polar aprotic (DMF) vs. protic (acetic acid) solvents. Polar solvents stabilize enolate intermediates, accelerating nucleophilic additions .

Q. What computational methods predict the bioactivity and ADMET properties of novel 4(5H)-thiazolone analogs?

  • Methodology :

  • QSAR modeling : Train models using datasets of thiazolone derivatives with known IC50_{50} values against targets like CDK1 or tyrosinase .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate solubility, permeability, and toxicity based on substituent lipophilicity and H-bond donors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.